molecular formula C30H20F4N4O4S3 B5913810 Idin-2(1H)-one

Idin-2(1H)-one

Cat. No.: B5913810
M. Wt: 672.7 g/mol
InChI Key: JLCXKUAUFOGLCR-UHFFFAOYSA-N
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Description

Idin-2(1H)-one is a heterocyclic organic compound that features a nitrogen atom within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Idin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a carbonyl compound, followed by cyclization to form the heterocyclic ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Idin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound.

Scientific Research Applications

Idin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are explored for their potential use as pharmaceutical agents.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which Idin-2(1H)-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. For example, the compound may inhibit certain enzymes or bind to specific receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyridone: Similar in structure but differs in the position of the nitrogen atom.

    3-Ethylaminocarbonyl-2(1H)-pyridone: Another related compound with different substituents.

Uniqueness

Idin-2(1H)-one is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

11-(difluoromethyl)-5-[[11-(difluoromethyl)-6-hydroxy-13-methyl-4-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-5-yl]-(5-methylthiophen-2-yl)methyl]-6-hydroxy-13-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20F4N4O4S3/c1-8-6-11(25(31)32)35-29-14(8)19-23(44-29)21(39)17(27(41)37-19)16(13-5-4-10(3)43-13)18-22(40)24-20(38-28(18)42)15-9(2)7-12(26(33)34)36-30(15)45-24/h4-7,16,25-26H,1-3H3,(H2,37,39,41)(H2,38,40,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCXKUAUFOGLCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C2=C(C3=C(C4=C(S3)N=C(C=C4C)C(F)F)NC2=O)O)C5=C(C6=C(C7=C(S6)N=C(C=C7C)C(F)F)NC5=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20F4N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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